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Compound of Interest

Compound Name: 4-bromo-N,2-dihydroxybenzamide

Cat. No.: B1281288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-bromo-N,2-dihydroxybenzamide, a compound of interest in medicinal chemistry and

drug development. Due to the limited availability of direct experimental data for this specific

molecule, this document presents a detailed analysis based on closely related analogs and

established principles of spectroscopic interpretation. The information herein is intended to

serve as a valuable resource for the identification, characterization, and quality control of 4-
bromo-N,2-dihydroxybenzamide and its derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-bromo-N,2-dihydroxybenzamide. These

predictions are derived from the analysis of structurally similar compounds, including 4-

bromosalicylaldehyde and various N-hydroxybenzamides.

¹H NMR (Proton NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-bromo-N,2-dihydroxybenzamide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (broad) 1H Phenolic -OH

~9.0 - 10.0 Singlet (broad) 1H N-OH

~8.0 - 8.5 Singlet (broad) 1H -NH-

~7.6 Doublet 1H Aromatic H-6

~7.4 Doublet of doublets 1H Aromatic H-5

~7.0 Doublet 1H Aromatic H-3

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on

the solvent and concentration.

¹³C NMR (Carbon NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for 4-bromo-N,2-dihydroxybenzamide

Chemical Shift (δ, ppm) Assignment

~165 - 170 Carbonyl C=O

~155 - 160 Aromatic C-2 (C-OH)

~135 Aromatic C-5

~130 Aromatic C-6

~120 Aromatic C-4 (C-Br)

~118 Aromatic C-3

~115 Aromatic C-1

IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-bromo-N,2-dihydroxybenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

~3050 Medium Aromatic C-H stretching

~1640 Strong C=O stretching (Amide I)

~1600, ~1480 Medium Aromatic C=C stretching

~1540 Medium N-H bending (Amide II)

~1250 Strong Phenolic C-O stretching

~1050 Medium C-N stretching

~820 Strong C-H out-of-plane bending

~600 Medium C-Br stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-bromo-N,2-dihydroxybenzamide

m/z Interpretation

232/234
[M]⁺ and [M+2]⁺ molecular ion peaks (due to

⁷⁹Br and ⁸¹Br isotopes)

216/218 [M-O]⁺

215/217 [M-OH]⁺

184/186 [M-CONHOH]⁺

156/158 [C₆H₄BrO]⁺

76 [C₆H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 4-bromo-N,2-dihydroxybenzamide, based on standard laboratory practices for
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similar compounds.

Synthesis of 4-bromo-N,2-dihydroxybenzamide
A potential synthetic route to 4-bromo-N,2-dihydroxybenzamide involves the amidation of a

4-bromo-2-hydroxybenzoic acid derivative.

Materials:

4-bromo-2-hydroxybenzoic acid

Thionyl chloride (SOCl₂) or a similar activating agent

Hydroxylamine hydrochloride (NH₂OH·HCl)

A suitable base (e.g., pyridine, triethylamine)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

Activation of the Carboxylic Acid: 4-bromo-2-hydroxybenzoic acid is converted to its more

reactive acid chloride. To a solution of 4-bromo-2-hydroxybenzoic acid in an anhydrous

solvent, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at

room temperature or gently heated until the reaction is complete (monitored by TLC). The

excess thionyl chloride and solvent are removed under reduced pressure.

Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled to 0

°C. A solution of hydroxylamine hydrochloride and a base (to neutralize the HCl) in the same

solvent is added dropwise. The reaction mixture is stirred at room temperature until the

starting material is consumed.

Work-up and Purification: The reaction mixture is washed with water and brine. The organic

layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude

product is purified by recrystallization or column chromatography to yield 4-bromo-N,2-
dihydroxybenzamide.
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Spectroscopic Analysis
2.2.1. NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small

amount of TMS is added as an internal standard (δ = 0.0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum.

2.2.2. IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the

spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400

cm⁻¹.

2.2.3. Mass Spectrometry

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is commonly used for

this type of compound.

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe.

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragment ions.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a synthesized compound like 4-bromo-N,2-dihydroxybenzamide.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-bromo-N,2-
dihydroxybenzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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